molecular formula C10H9BrF4 B13539607 3-(3-Bromopropyl)-4-fluorobenzotrifluoride

3-(3-Bromopropyl)-4-fluorobenzotrifluoride

Cat. No.: B13539607
M. Wt: 285.08 g/mol
InChI Key: OLZPYQDCWLVFEZ-UHFFFAOYSA-N
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Description

3-(3-Bromopropyl)-4-fluorobenzotrifluoride is an organic compound that features a bromopropyl group attached to a fluorobenzotrifluoride core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromopropyl)-4-fluorobenzotrifluoride typically involves the bromination of a suitable precursor. One common method is the electrophilic aromatic substitution reaction, where a fluorobenzotrifluoride derivative is reacted with a bromopropyl halide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) bromide, to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromopropyl)-4-fluorobenzotrifluoride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of functionalized derivatives, while elimination reactions typically produce alkenes.

Mechanism of Action

The mechanism by which 3-(3-Bromopropyl)-4-fluorobenzotrifluoride exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atom is typically displaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the compound undergoes dehydrohalogenation to form an alkene .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Bromopropyl)-4-fluorobenzotrifluoride is unique due to the presence of both a bromopropyl group and a fluorobenzotrifluoride core. This combination imparts distinct chemical properties, making it valuable in specific synthetic and industrial applications.

Properties

Molecular Formula

C10H9BrF4

Molecular Weight

285.08 g/mol

IUPAC Name

2-(3-bromopropyl)-1-fluoro-4-(trifluoromethyl)benzene

InChI

InChI=1S/C10H9BrF4/c11-5-1-2-7-6-8(10(13,14)15)3-4-9(7)12/h3-4,6H,1-2,5H2

InChI Key

OLZPYQDCWLVFEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CCCBr)F

Origin of Product

United States

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